

A Comparative Crystallographic Analysis of 5-Chlorothiophene Carboxylic Acid Derivatives

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Compound of Interest

Compound Name: 5-Chlorothiophene-3-carboxylic acid

Cat. No.: B186519

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A detailed examination of the structural nuances of 5-chlorothiophene carboxylic acid isomers and their derivatives is crucial for researchers in drug discovery and materials science. This guide provides a comparative overview of the X-ray crystallographic data for 5-chlorothiophene-2-carboxylic acid and a closely related derivative, offering insights into the impact of substituent modifications on their three-dimensional structures.

While a comprehensive crystallographic comparison of various **5-chlorothiophene-3-carboxylic acid** derivatives is hampered by the limited availability of public crystallographic data, this guide leverages the available information for the isomeric 5-chlorothiophene-2-carboxylic acid and one of its derivatives to illustrate the principles of comparative crystallographic analysis. Understanding the subtle changes in molecular geometry and crystal packing resulting from functional group alterations is paramount for designing molecules with specific biological activities or material properties.

Comparative Crystallographic Data

The following table summarizes the key crystallographic parameters for 5-chlorothiophene-2-carboxylic acid and its N-(p-tolyl)amide derivative. This data provides a foundation for understanding their solid-state structures.

Parameter	5-Chlorothiophene-2-carboxylic acid	5-Chloro-N-(p-tolyl)thiophene-2-carboxamide
Chemical Formula	<chem>C5H3ClO2S</chem>	<chem>C12H10ClNOS</chem>
Molecular Weight	162.59 g/mol	251.73 g/mol
Crystal System	Monoclinic	Monoclinic
Space Group	P2 ₁ /c	P2 ₁ /n
Unit Cell Dimensions	$a = 5.66(7)$ Å	$a = 11.838(3)$ Å
$b = 7.72(1)$ Å	$b = 5.869(1)$ Å	
$c = 15.01(2)$ Å	$c = 17.152(4)$ Å	
$\alpha = 90^\circ$	$\alpha = 90^\circ$	
$\beta = 97.4(1)^\circ$	$\beta = 108.99(1)^\circ$	
$\gamma = 90^\circ$	$\gamma = 90^\circ$	
Unit Cell Volume	650(1) Å ³	1125.1(4) Å ³
Density (calculated)	1.66 g/cm ³	1.48 g/cm ³
Hydrogen Bonding	O-H…O	N-H…O

Experimental Protocols

The determination of crystal structures through X-ray crystallography involves a standardized workflow. The following is a generalized protocol applicable to small organic molecules like the 5-chlorothiophene carboxylic acid derivatives discussed.

Crystal Growth and Selection

High-quality single crystals are essential for successful X-ray diffraction analysis. Typically, crystals are grown using methods such as slow evaporation of a saturated solution, vapor diffusion, or slow cooling. A suitable crystal, generally between 0.1 and 0.3 mm in each dimension, is carefully selected under a microscope and mounted on a goniometer head for data collection.

Data Collection

The mounted crystal is placed within an X-ray diffractometer. To minimize thermal vibrations of the atoms, the crystal is often cooled to a low temperature, typically 100-120 K. A monochromatic X-ray beam is directed at the crystal. As the crystal is rotated, a series of diffraction patterns are collected by a detector.

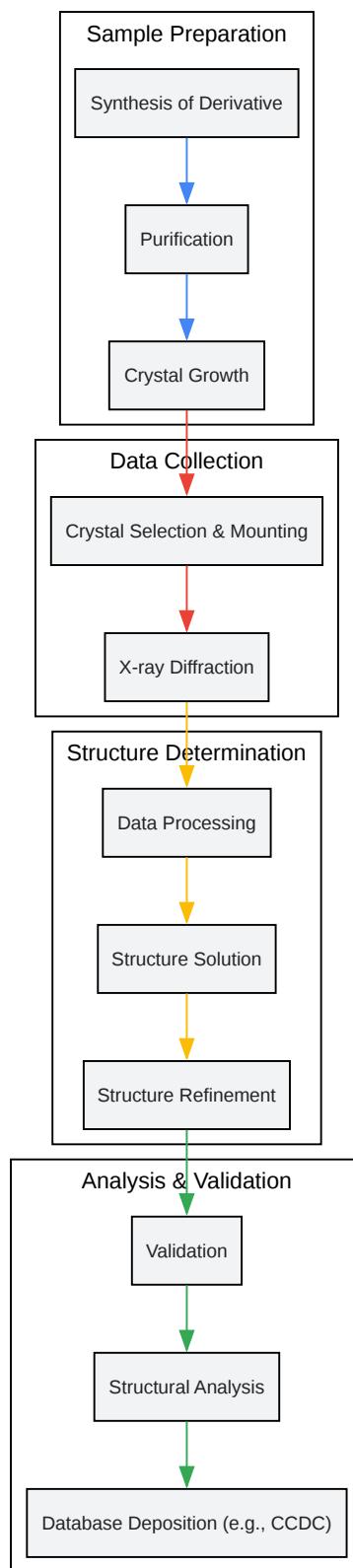
Structure Solution and Refinement

The collected diffraction data is processed to determine the intensities and positions of the diffraction spots. This information is then used to solve the phase problem and generate an initial electron density map of the molecule. This initial model is then refined through an iterative process that adjusts atomic positions and thermal parameters until the calculated diffraction pattern shows the best possible agreement with the experimental data.

Validation and Analysis

The final refined crystal structure is validated to ensure its chemical and crystallographic integrity. The resulting model provides precise information on bond lengths, bond angles, torsion angles, and intermolecular interactions, such as hydrogen bonding.

Workflow for X-ray Crystallographic Analysis



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Figure 1. A generalized workflow for the X-ray crystallographic analysis of small molecules.

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